molecular formula C26H32N2O6 B12029370 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029370
M. Wt: 468.5 g/mol
InChI Key: SLPYZUQOTWFPRK-ZNTNEXAZSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

  • 4-[(4-Methoxy-2-methylphenyl)carbonyl] group: A benzoyl derivative with methoxy and methyl substituents, likely influencing electronic properties and metabolic stability.
  • 5-(4-Ethoxy-3-methoxyphenyl) and 3-hydroxy groups: These polar substituents may enhance hydrogen bonding and target engagement, critical for pharmacological activity.

The dimethylaminoethyl group may address solubility challenges noted in prototypical pyrrolones like TDR32750, which suffered from poor aqueous solubility .

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-7-34-20-11-8-17(15-21(20)33-6)23-22(25(30)26(31)28(23)13-12-27(3)4)24(29)19-10-9-18(32-5)14-16(19)2/h8-11,14-15,23,29H,7,12-13H2,1-6H3/b24-22+

InChI Key

SLPYZUQOTWFPRK-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-cancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antifungal Activity

The compound has shown promising antifungal activity against several fungal strains, including Candida albicans and Cryptococcus neoformans. In a comparative study, it was found that the antifungal potency was higher than that of standard antifungal agents.

Fungal StrainMIC (µg/mL)
C. albicans62.5
C. neoformans31.25

The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic rings significantly influence antifungal efficacy .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study 2: Antifungal Testing

Another research project focused on evaluating the antifungal properties of the compound against clinical isolates of Candida species. The results demonstrated that the compound exhibited low MIC values compared to traditional antifungals, suggesting its potential as a novel treatment option for fungal infections resistant to current therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group may interact with receptors or enzymes, while the aromatic rings and hydroxyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous pyrrolone derivatives:

Compound Name / ID Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 1-(Dimethylaminoethyl), 4-(methoxy-methylbenzoyl), 5-(ethoxy-methoxyphenyl) N/A Hypothesized improved solubility and metabolic stability due to polar substituents.
3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (34) 1-(Methoxyethyl), 4-(methylbenzoyl), 5-(isopropylphenyl) 68% White powder; mp 247–249°C. Lower molecular weight (394.21 g/mol) may favor pharmacokinetics. [1]
1-[2-(Diethylamino)ethyl]-5-(2-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 1-(Diethylaminoethyl), 4-(methoxy-methylbenzoyl), 5-(methoxyphenyl) N/A Diethylamino group increases lipophilicity vs. dimethylaminoethyl, potentially reducing solubility. [2]
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiophene, chlorophenyl, methyl-phenyl N/A Heteroaromatic thiophene enhances π-π stacking; chlorophenyl may improve target affinity. [3, 8]
5-(3-Methoxy-phenyl)-1-(4-CF3-phenyl)-3-((R)-1-phenylethylamino)-1,5-dihydro-pyrrol-2-one Trifluoromethyl, methoxyphenyl, phenylethylamino N/A CF3 group increases metabolic stability; EC50 < 10 nM for antimalarial activity. [4]
TDR32750 (Prototypical Pyrrolone Antimalarial) Ester groups, aryl rings N/A Sub-nanomolar potency but poor solubility; later analogs replaced esters with piperidine for stability. [5]
5-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-((3-methylbenzyl)oxy)benzoyl)-1,5-dihydro-2H-pyrrol-2-one Ethylphenyl, methoxyethyl, benzyloxy-benzoyl N/A Ethyl and benzyloxy groups increase lipophilicity, potentially affecting CNS penetration. [9]

Key Insights:

Substituent Effects on Solubility: The target compound’s dimethylaminoethyl group likely improves aqueous solubility compared to diethylaminoethyl () or methoxyethyl () analogs due to reduced steric hindrance and enhanced polarity . Polar groups (e.g., 3-hydroxy, 4-ethoxy) further mitigate hydrophobicity, addressing limitations seen in TDR32750 .

Metabolic Stability :

  • Replacement of ester groups (as in TDR32750) with methoxy and methyl substituents (target compound) may reduce susceptibility to esterase-mediated degradation .
  • The 4-methoxy-2-methylphenyl carbonyl group could enhance stability compared to thiophene or chlorophenyl analogs (), which may undergo oxidative metabolism .

Synthetic Accessibility :

  • Yields for pyrrolone synthesis vary widely (46–68%), influenced by substituent complexity and reaction conditions. The target compound’s synthesis may require optimization for scalability, similar to methods in and .

Biological Activity

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

  • Dimethylamino group : Often associated with increased lipophilicity and potential interaction with neurotransmitter systems.
  • Ethoxy and methoxy substituents : These groups can influence the compound's solubility and binding affinity to biological targets.
  • Pyrrolone ring : This structure is common in many bioactive compounds, often associated with neuroactive properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of the pyrrolone framework have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways, evidenced by increased caspase activity in treated cells.

A notable study evaluated a series of pyrrolone derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that compounds with methoxy substitutions exhibited enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. Compounds with similar structures have been explored for their effects on mood disorders and neurodegenerative diseases:

  • Serotonin Receptor Modulation : Preliminary data indicate that some derivatives may act as serotonin reuptake inhibitors (SSRIs), potentially providing antidepressant effects.
  • Neuroprotective Properties : Research has shown that certain pyrrolones can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess the efficacy and safety profile:

  • Toxicity Assessment : Initial toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in rodent models.
  • Efficacy in Tumor Models : In xenograft models of cancer, administration of the compound resulted in significant tumor regression compared to control groups .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced solid tumors showed promising results when treated with a related pyrrolone derivative. Patients exhibited improved survival rates and quality of life metrics.
  • Neurodegenerative Disease Research :
    • A study investigating the effects of similar compounds on Alzheimer’s disease models demonstrated reduced amyloid plaque formation and improved cognitive function in treated animals.

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